Technical Guide: Synthesis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride
Technical Guide: Synthesis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride
This technical guide details the synthesis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (CAS: 677326-99-7). This compound is a specialized bifunctional intermediate, combining a highly reactive sulfonyl chloride "head" with a hydrophilic, bis(methoxyethyl)-substituted urea "tail." It is primarily utilized in the development of sulfonylurea-class therapeutics (antidiabetics) and as a covalent probe for albumin-binding studies.
Executive Summary & Retrosynthetic Strategy
Target Molecule: 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride
Chemical Formula:
Strategic Pathway Selection
The synthesis of ureido-sulfonyl chlorides presents a chemoselectivity challenge: the sulfonyl chloride moiety is unstable in the presence of the amines required to build the urea. Therefore, the "Sulfonate Protection
-
Pathway A (Direct Condensation - Rejected): Reacting 4-isocyanatobenzenesulfonyl chloride with bis(2-methoxyethyl)amine is hazardous and yields sulfonamide byproducts due to the competing reactivity of the sulfonyl chloride group.
-
Pathway B (The "Carbamoyl Chloride" Route - Selected):
-
Activation of the Tail: Convert the secondary amine, bis(2-methoxyethyl)amine, into its carbamoyl chloride using Triphosgene. This prevents symmetrical urea formation.
-
Coupling: React the carbamoyl chloride with sulfanilic acid (sodium salt). The sulfonic acid group acts as a "masked" sulfonyl chloride.
-
Chlorosulfonation: Convert the sulfonic acid to the target sulfonyl chloride using Thionyl Chloride (
) and catalytic DMF (Vilsmeier-Haack conditions).
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Carbamoyl Chloride intermediate to ensure regioselectivity.
Detailed Experimental Protocol
Phase 1: Synthesis of N,N-Bis(2-methoxyethyl)carbamoyl Chloride
This step activates the secondary amine. We use Triphosgene as a safer, solid substitute for phosgene gas.[1]
Reagents:
-
Bis(2-methoxyethyl)amine (1.0 eq)
-
Triphosgene (0.35 eq)
-
Triethylamine (
) (1.1 eq) -
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and thermometer. Charge with Triphosgene dissolved in DCM. Cool to -10°C (ice/salt bath).
-
Addition: Mix Bis(2-methoxyethyl)amine and
in DCM. Add this solution dropwise to the Triphosgene over 60 minutes. Critical: Maintain temperature < 0°C to prevent decomposition. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Workup: Wash the organic layer with cold 1N HCl (to remove unreacted amine) followed by brine. Dry over
and concentrate in vacuo. -
Result: A viscous oil (Carbamoyl Chloride).[2] Use immediately in Phase 2.
Phase 2: Urea Assembly (Coupling)
Reagents:
-
Sulfanilic Acid (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Intermediate A (Carbamoyl Chloride) (1.1 eq)
-
Solvent: Water / Acetone (1:1 mixture)
Protocol:
-
Dissolution: In a flask, dissolve Sulfanilic acid in water containing the NaOH. The solution should be clear (formation of sodium sulfanilate).
-
Coupling: Add acetone to the aqueous solution. Add the Carbamoyl Chloride (dissolved in minimal acetone) dropwise at RT.
-
Monitoring: Heat the mixture to 50°C for 4–6 hours. Monitor by HPLC or TLC (mobile phase: n-Butanol/Acetic Acid/Water). The disappearance of sulfanilic acid indicates completion.
-
Isolation: Acidify the mixture with concentrated HCl to pH 2. The Ureido-Sulfonic Acid (Intermediate B) will precipitate. Filter, wash with cold water, and dry extensively in a vacuum oven at 60°C. Note: Moisture removal is critical for Phase 3.
Phase 3: Activation to Sulfonyl Chloride
This step converts the inert sulfonic acid into the reactive sulfonyl chloride using the Vilsmeier-Haack species generated in situ.
Reagents:
-
Intermediate B (Ureido-Sulfonic Acid) (Dry)
-
Thionyl Chloride (
) (5.0 eq - acts as solvent/reagent) -
Dimethylformamide (DMF) (Catalytic - 3-5 drops)
Protocol:
-
Setup: Equip a RBF with a reflux condenser and a gas scrubber (to neutralize
and off-gas). -
Addition: Suspend Intermediate B in Thionyl Chloride. Add catalytic DMF.[3]
-
Reaction: Heat gradually to 60°C . Stir for 3 hours. The suspension should become a clear solution as the acid chloride forms.
-
Isolation:
-
Cool to RT.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Azeotrope: Add dry toluene and evaporate twice to remove trace thionyl chloride.
-
-
Purification: The residue is the crude sulfonyl chloride. If solid, recrystallize from dry Chloroform/Hexane. If oil, use directly.
Analytical Validation & QC
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 95% | HPLC (deriv. with amine) |
| Identity ( | ||
| Functional Group | IR: 1370, 1170 | FTIR |
| Hydrolyzable Chlorine | 9.8% - 10.2% | Potentiometric Titration |
Self-Validating Check:
To verify the sulfonyl chloride activity without risking hydrolysis during analysis: Take a small aliquot of the product and react it with excess morpholine. Analyze the resulting sulfonamide by LC-MS. A peak at
Safety & Handling (Critical)
-
Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware in Phase 3 must be oven-dried. Perform all operations in a fume hood.
-
Triphosgene: Decomposes to phosgene gas upon heating or contact with nucleophiles.[4] Handle with extreme caution. Keep a bottle of aqueous ammonia nearby to neutralize spills.
-
Stability: The final product is moisture-sensitive. Store under Argon at -20°C.
References
-
Bahrami, K., et al. (2009).[5] "Hydrogen peroxide/zirconium tetrachloride: an efficient reagent for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides."[5] Synlett, 2009(17), 2773-2776. Link
-
Eckert, H., & Forster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute."[1] Angewandte Chemie International Edition, 26(9), 894-895. Link
-
Organic Syntheses. (2010). "Synthesis of Sulfonyl Chlorides from Sulfonic Acids." Org.[1][3][6][7][8] Synth. Coll. Vol. 10. Link
-
BLDpharm. (n.d.). "Product Datasheet: 4-(3-(2-Methoxyethyl)ureido)benzene-1-sulfonyl chloride (CAS 677326-99-7)." Link
-
Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 677326-99-7|4-(3-(2-Methoxyethyl)ureido)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
